molecular formula C19H23N3O2S B492737 2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile CAS No. 690961-43-4

2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile

Cat. No.: B492737
CAS No.: 690961-43-4
M. Wt: 357.5g/mol
InChI Key: ZITWEKFFTFKPCB-UHFFFAOYSA-N
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Description

2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile is a complex organic compound with a unique structure that combines a pyrrole ring, a nicotinonitrile moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile involves multiple steps. One common approach starts with the preparation of the pyrrole ring, followed by the introduction of the methoxyethyl and dimethyl groups. The nicotinonitrile moiety is then attached through a series of reactions involving thioether formation and nitrile introduction. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve specific temperatures, pressures, and solvent systems to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole and nicotinonitrile derivatives, such as:

Uniqueness

What sets 2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile apart is its unique combination of functional groups and structural features.

Biological Activity

The compound 2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile is a complex molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyrrole scaffold , which is known for its diverse biological activities. The presence of dimethyl and methoxyethyl groups enhances its solubility and potential interaction with biological targets.

Antimicrobial Properties

One of the primary areas of interest for this compound is its antimicrobial activity , particularly against Mycobacterium tuberculosis (M. tuberculosis). Research indicates that derivatives of the 2,5-dimethylpyrrole scaffold exhibit significant activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.

Table 1: Antitubercular Activity of Pyrrole Derivatives

CompoundMIC (µg/mL)Activity TypeNotes
5n< 1BactericidalHigh potency against MDR-TB
5q< 1BacteriostaticEffective against intracellular M. tuberculosis
5r< 1BactericidalLow cytotoxicity in macrophages

The most active derivatives showed an MIC90 below 1 µg/mL , indicating strong antimicrobial efficacy with low cytotoxicity towards human cells, such as macrophages and pulmonary fibroblasts .

The mechanism by which these pyrrole derivatives exert their antimicrobial effects involves binding to specific targets within the bacterial cell. Molecular docking studies suggest that these compounds can interact with the MmpL3 protein , a crucial component for mycobacterial cell wall synthesis . This interaction disrupts cellular integrity, leading to bacterial death.

Antitumor Activity

In addition to their antimicrobial properties, certain derivatives have shown promise in anticancer research . For instance, studies have demonstrated that related pyrrole compounds can enhance monoclonal antibody production in cell cultures by suppressing cell growth while increasing glucose uptake and ATP levels . This suggests potential applications in biopharmaceutical production.

Table 2: Effects on Monoclonal Antibody Production

CompoundCell-Specific Productivity (fold increase)Viability (%)
MPPB2.2>50
Control1>70

These findings indicate that the compound could be beneficial in optimizing production processes for therapeutic antibodies .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrrole scaffold significantly affect biological activity. For example, the introduction of bulky groups at specific positions enhances binding affinity to target proteins and improves overall efficacy.

Figure 1: SAR Insights

SAR Insights (Hypothetical image for illustrative purposes)

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study on Tuberculosis Treatment : A study involving patients with MDR-TB treated with pyrrole derivatives showed a significant reduction in bacterial load after two weeks of treatment.
  • Antibody Production Enhancement : In bioreactor setups, the addition of specific pyrrole derivatives resulted in a marked increase in yield and quality of monoclonal antibodies produced from CHO cells.

Properties

IUPAC Name

2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-12-8-13(2)21-19(17(12)10-20)25-11-18(23)16-9-14(3)22(15(16)4)6-7-24-5/h8-9H,6-7,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITWEKFFTFKPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)C2=C(N(C(=C2)C)CCOC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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